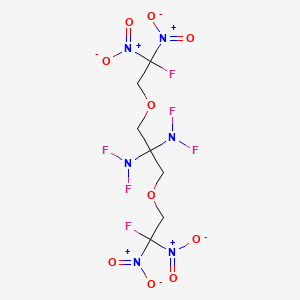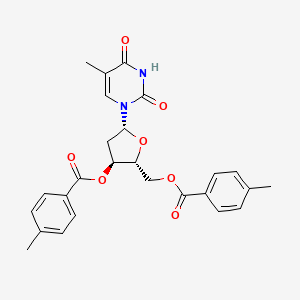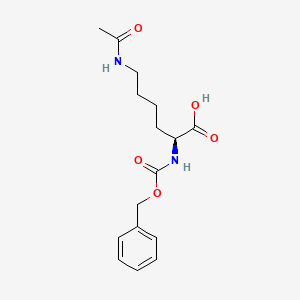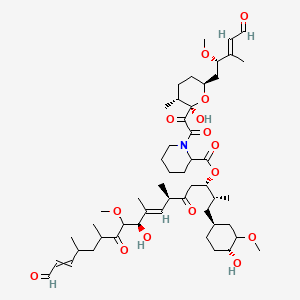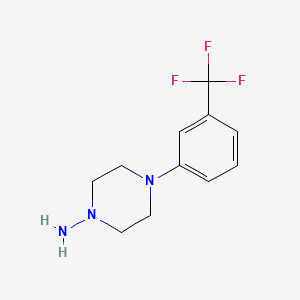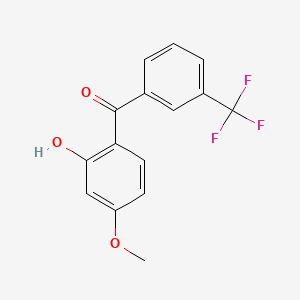
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.2412 g/mol . This compound belongs to the class of benzophenones, which are aromatic ketones widely used in various applications, including as UV filters in sunscreen products .
Preparation Methods
The synthesis of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the hydroxyl group.
Scientific Research Applications
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.
Biology: The compound’s ability to absorb UV light makes it useful in studying the effects of UV radiation on biological systems.
Medicine: Research is ongoing to explore its potential as a photoprotective agent in dermatological treatments.
Mechanism of Action
The primary mechanism of action of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone involves its ability to absorb UV radiation. The compound’s conjugated structure allows it to absorb light at lower energies, providing protection against UV-induced damage. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and enhancing its UV-absorbing properties .
Comparison with Similar Compounds
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone can be compared with other benzophenones, such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens, it has similar UV-absorbing properties but lacks the trifluoromethyl group.
2,2’-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Another UV filter with two hydroxyl groups, providing enhanced photostability.
2-Hydroxy-4-methoxy-4’-methylbenzophenone (Mexenone): Used in sunscreens, it has a methyl group that increases its lipophilicity and skin penetration.
These comparisons highlight the unique trifluoromethyl group in 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone, which can influence its chemical properties and applications.
Properties
CAS No. |
7396-89-6 |
|---|---|
Molecular Formula |
C15H11F3O3 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(19)8-11)14(20)9-3-2-4-10(7-9)15(16,17)18/h2-8,19H,1H3 |
InChI Key |
UGWUGCNBORFSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


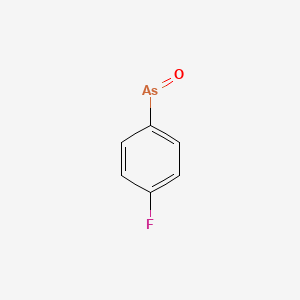

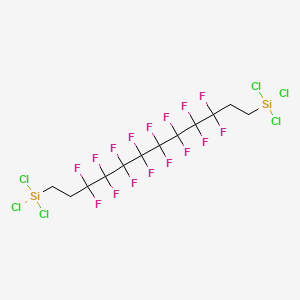

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
